Disodium 5-((5-acetamido-2-sulphonatophenyl)azo)-6-((2,6-dimethylphenyl)amino)-4-hydroxynaphthalene-2-sulphonate
Description
Disodium 5-((5-acetamido-2-sulphonatophenyl)azo)-6-((2,6-dimethylphenyl)amino)-4-hydroxynaphthalene-2-sulphonate is a complex azo dye characterized by a naphthalene backbone with multiple functional groups, including an azo (-N=N-) linkage, sulfonate (-SO₃⁻) groups for solubility, acetamido (-NHCOCH₃) substituents, and a dimethylphenylamino (-N(C₆H₃(CH₃)₂)) moiety. This compound is typically utilized in industrial dyeing processes due to its stability and colorfastness, with applications in textiles and specialty coatings. Its structure enables strong π-π stacking interactions and hydrogen bonding, contributing to its binding affinity with substrates .
Properties
CAS No. |
79135-95-8 |
|---|---|
Molecular Formula |
C26H22N4Na2O8S2 |
Molecular Weight |
628.6 g/mol |
IUPAC Name |
disodium;5-[(5-acetamido-2-sulfonatophenyl)diazenyl]-6-(2,6-dimethylanilino)-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C26H24N4O8S2.2Na/c1-14-5-4-6-15(2)25(14)28-20-9-7-17-11-19(39(33,34)35)13-22(32)24(17)26(20)30-29-21-12-18(27-16(3)31)8-10-23(21)40(36,37)38;;/h4-13,28,32H,1-3H3,(H,27,31)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
DHZBKXIBVDACMJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(C3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])O)N=NC4=C(C=CC(=C4)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Disodium 5-((5-acetamido-2-sulphonatophenyl)azo)-6-((2,6-dimethylphenyl)amino)-4-hydroxynaphthalene-2-sulphonate, commonly referred to as a synthetic azo dye, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C26H22N4Na2O8S2
- Molar Mass : 628.58 g/mol
- CAS Number : 79135-95-8
- Appearance : Orange-red crystals or a red powder
This compound features a complex structure that includes sulfonate groups, which enhance its solubility in water and its applicability in various biological contexts.
1. Antimicrobial Properties
Research indicates that azo dyes can exhibit antimicrobial activity. A study on various azo compounds found that certain derivatives possess significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes .
2. Antioxidant Activity
Azo compounds are known for their antioxidant properties. In vitro studies have shown that certain azo dyes can scavenge free radicals, thereby reducing oxidative stress in biological systems. This is particularly relevant in the context of cellular damage and aging .
3. Cytotoxic Effects
The cytotoxicity of azo dyes has been documented in various studies. The compound's ability to induce apoptosis in cancer cells has been explored, with findings suggesting that it may activate specific pathways leading to programmed cell death. For instance, some azo dyes have been shown to affect the mitochondrial membrane potential and activate caspases in cancer cell lines .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, demonstrating its potential as a therapeutic agent against infections caused by resistant strains .
Case Study 2: Antioxidant Potential
A study investigating the antioxidant activity of this compound utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to measure free radical scavenging activity. Results showed that at a concentration of 50 µg/mL, the compound exhibited over 70% inhibition of DPPH radicals, suggesting strong antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
Research Findings
Scientific Research Applications
Biological Applications
1.1. Dyeing and Staining in Histology
Disodium 5-((5-acetamido-2-sulphonatophenyl)azo)-6-((2,6-dimethylphenyl)amino)-4-hydroxynaphthalene-2-sulphonate is primarily utilized as a biological stain in histological studies. Its vibrant color allows for the effective visualization of cellular components under a microscope. It is especially useful in staining proteins and nucleic acids, aiding in the identification of cellular structures and functions.
1.2. Antioxidant Properties
Recent studies have indicated that this compound exhibits antioxidant properties, making it a candidate for further research in oxidative stress-related studies. The ability to scavenge free radicals can be beneficial in understanding various diseases linked to oxidative damage.
Industrial Applications
2.1. Textile Industry
In the textile industry, this compound is employed as an acid dye for wool and nylon fibers. Its high solubility in water and excellent colorfastness properties make it suitable for dyeing applications where durability is essential.
2.2. Food Industry
This compound has potential applications as a food colorant due to its vibrant hue and stability under various pH conditions. However, regulatory assessments are necessary to ensure safety and compliance with food safety standards.
Environmental Applications
3.1. Water Treatment
Research is being conducted on the use of this compound in water treatment processes. Its ability to bind with heavy metals could be explored for remediation of contaminated water sources.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other azo dyes but differs in substituent groups, which critically influence its physicochemical properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Solubility: The target compound exhibits moderate solubility (120 g/L) compared to its amino-substituted analog (150 g/L), likely due to steric hindrance from the bulky 2,6-dimethylphenyl group .
Absorption (λmax): The dimethylphenylamino group in the target compound induces a bathochromic shift (520 nm) compared to the amino-substituted variant (490 nm), attributed to enhanced electron-donating effects .
Thermal Stability : The target compound demonstrates superior thermal stability (250°C) versus analogs with nitro groups (220°C), as nitro substituents introduce oxidative instability .
NMR Analysis :
Comparative NMR studies of structurally related azo dyes (e.g., compounds with acetamido vs. nitro groups) reveal that chemical shifts in regions corresponding to substituents (e.g., aromatic protons near sulfonate or amino groups) vary significantly. For instance, protons near the dimethylphenylamino group in the target compound show upfield shifts (δ 6.8–7.2 ppm) compared to those near nitro groups (δ 7.5–8.0 ppm), reflecting differences in electron density and ring current effects .
Research Implications
- Synthetic Optimization: The dimethylphenylamino group enhances dye stability but reduces solubility, suggesting a trade-off for industrial applications.
- Environmental Impact : Unlike nitro-containing analogs, the target compound lacks mutagenic nitro groups, aligning with stricter regulatory standards .
Q & A
Q. How can researchers optimize the synthesis of this azo compound to achieve high purity and yield?
Methodological Answer:
- Controlled Variables : Adjust reaction temperature (typically 0–5°C for diazotization) and pH (maintained at 8–10 for coupling reactions) to minimize side products .
- Catalyst Use : Employ redox initiators like ammonium persulfate (APS) for copolymerization steps, as demonstrated in analogous azo dye syntheses .
- Purification : Use repeated salting-out (e.g., NaCl addition) followed by dialysis or column chromatography to remove unreacted precursors and sulfonate byproducts .
Q. What spectroscopic techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Confirm the azo (–N=N–) chromophore absorption at 450–550 nm and assess substituent effects (e.g., acetamido groups shift λ_max) .
- NMR : Use and NMR to resolve aromatic protons (e.g., naphthalene sulfonate protons at δ 7.5–8.5 ppm) and verify substitution patterns .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M–2Na] ion) and detect fragmentation patterns linked to sulfonate and azo groups .
Advanced Research Questions
Q. How do reaction kinetics differ between the azo coupling and sulfonation steps in the synthesis of this compound?
Methodological Answer:
- Azo Coupling : Monitor reaction progress via UV-Vis at 30-second intervals; pseudo-first-order kinetics apply due to excess coupling partner .
- Sulfonation : Use conductivity measurements to track sulfonate group incorporation, as sulfonic acid intermediates increase solution ionic strength .
- Contradiction Resolution : If conflicting rate data arise (e.g., unexpected plateau phases), check for micelle formation or steric hindrance from the 2,6-dimethylphenyl group using dynamic light scattering (DLS) .
Q. What strategies mitigate interference from competing reactions (e.g., over-sulfonation or azo bond cleavage) during synthesis?
Methodological Answer:
- Temperature Control : Maintain sulfonation below 40°C to prevent electrophilic over-substitution on the naphthalene ring .
- Protecting Groups : Temporarily protect the 4-hydroxy group with acetyl chloride during sulfonation to block undesired side reactions .
- Redox Buffers : Add ascorbic acid (1–2 mM) to stabilize the azo bond against reductive cleavage during prolonged reactions .
Q. How can researchers quantify and interpret conflicting solubility data for this compound in aqueous vs. organic solvents?
Methodological Answer:
- Solubility Testing : Use phase-solubility diagrams with varying ethanol/water ratios (e.g., 0–50% ethanol) to identify solubility thresholds. Note that sulfonate groups enhance aqueous solubility, while the 2,6-dimethylphenyl group reduces it .
- Contradiction Analysis : If literature reports conflict (e.g., solubility in DMSO), verify purity via HPLC and assess hydration states using thermogravimetric analysis (TGA) .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets (e.g., proteins)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding of the azo group to albumin’s hydrophobic pockets, accounting for sulfonate electrostatic repulsion .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of the 2,6-dimethylphenyl group in lipid bilayer models .
Q. How does the compound’s stability under UV light or oxidative conditions impact its use in long-term biological assays?
Methodological Answer:
- Accelerated Degradation Tests : Expose solutions to 254 nm UV light for 24–72 hours and monitor absorbance decay at λ_max. Use LC-MS to identify breakdown products (e.g., sulfanilic acid derivatives) .
- Stabilization Methods : Add antioxidants like EDTA (0.1 mM) or store solutions in amber vials under nitrogen to prolong half-life .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported λ_max values for this compound across studies?
Methodological Answer:
- Standardization : Prepare fresh solutions in pH 7.4 phosphate buffer to eliminate solvent effects .
- Cross-Validation : Compare absorbance spectra with structurally similar azo dyes (e.g., Sunset Yellow FCF, λ_max ~480 nm) to calibrate instrumentation .
Q. What analytical workflows resolve conflicting data on the compound’s aggregation behavior in aqueous solutions?
Methodological Answer:
- DLS and TEM : Characterize particle size distribution (e.g., 10–100 nm aggregates) and morphology .
- Critical Micelle Concentration (CMC) : Measure surface tension vs. concentration plots to identify CMC; discrepancies may arise from ionic strength variations .
Biological Interaction Mechanisms
Q. What in vitro assays are optimal for studying this compound’s interaction with cellular membranes?
Methodological Answer:
- Fluorescence Quenching : Use 1,6-diphenyl-1,3,5-hexatriene (DPH) as a membrane probe; monitor quenching efficiency to assess compound penetration .
- Confocal Microscopy : Label the compound with Cy5 and track localization in lipid raft domains of live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
